3,5-dihydroxy-4H-pyran-4-one
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Overview
Description
3,5-Dihydroxy-4H-pyran-4-one is a heterocyclic organic compound that belongs to the class of pyranones. It is known for its significant antioxidant properties and is commonly formed during the Maillard reaction, which occurs between reducing sugars and amino acids during the cooking process . This compound is also found in various natural extracts and foods, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4H-pyran-4-one can be synthesized through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. For instance, the reaction between glucose and proline at elevated temperatures (around 150°C) in a solid-state model system can produce this compound . The reaction conditions, such as reactant ratios, temperature, and reaction time, play a crucial role in the yield of the compound. A higher molar ratio of glucose to proline (2:1) has been found to enhance the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the controlled Maillard reaction in large-scale reactors. The process parameters, such as temperature, pH, and reactant concentrations, are optimized to maximize the yield and purity of the compound. The use of catalysts and specific reaction conditions can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Hydroxymaltol: Formed through the oxidation of this compound.
Various Derivatives:
Scientific Research Applications
3,5-Dihydroxy-4H-pyran-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The antioxidant activity of 3,5-dihydroxy-4H-pyran-4-one is primarily attributed to its ability to scavenge free radicals. The compound’s enolone structure plays a key role in its reducing abilities, allowing it to donate electrons to neutralize free radicals . This mechanism helps prevent oxidative damage to cells and tissues, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxymaltol: A derivative of 3,5-dihydroxy-4H-pyran-4-one, formed through oxidation.
Furanones: Compounds with similar structures and antioxidant activities, often formed during the Maillard reaction.
Uniqueness
This compound is unique due to its strong antioxidant properties and its formation through the Maillard reaction. Its ability to scavenge free radicals and its presence in various natural extracts and foods make it a valuable compound for research and industrial applications .
Properties
CAS No. |
488-18-6 |
---|---|
Molecular Formula |
C5H4O4 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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